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Abstract

This technical guide provides a comprehensive overview of 2,4,6-Trifluorobenzaldehyde
(TFBA), a key fluorinated building block in organic synthesis, particularly within the
pharmaceutical and agrochemical industries. This document details its chemical and physical
properties, provides insights into its synthesis and purification, outlines methods for its
analytical characterization, and explores its applications in drug discovery and development.

Introduction

2,4,6-Trifluorobenzaldehyde, with the CAS number 58551-83-0, is an aromatic aldehyde
distinguished by the presence of three fluorine atoms on the benzene ring.[1][2][3][4] The
unique electronic properties conferred by these fluorine substituents make TFBA a valuable
intermediate in the synthesis of complex organic molecules. The strategic incorporation of
fluorine can significantly modulate the physicochemical and biological properties of a molecule,
such as its metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently,
fluorinated intermediates like TFBA are of high interest to medicinal chemists.[2][5]

Physicochemical Properties

A summary of the key physical and chemical properties of 2,4,6-Trifluorobenzaldehyde is
presented in the table below for easy reference.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1297852?utm_src=pdf-interest
https://www.benchchem.com/product/b1297852?utm_src=pdf-body
https://www.benchchem.com/product/b1297852?utm_src=pdf-body
https://wap.guidechem.com/question/applications-of-1-3-5-trifluor-id139174.html
https://www.chemimpex.com/products/45154
https://en.wikipedia.org/wiki/Gattermann_reaction
https://www.hsppharma.com/apis-and-intermediates/2-4-6-trifluorobenzaldehyde-cas-58551-83-0.html
https://www.chemimpex.com/products/45154
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://www.benchchem.com/product/b1297852?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Reference(s)

CAS Number 58551-83-0 (1102131141

Molecular Formula C7Hs3Fs0 [1][6]

Molecular Weight 160.09 g/mol [1][6]
White to slightly

Appearance grey/orange/green powder or [11121171
crystals

Melting Point 60-69 °C [1][2][4]

Boiling Point 164.6 - 165 °C at 760 mmHg [1112114]

Density 1.407 g/cm3 [1112]14]

Solubility Soluble in methanol. [1]

Flash Point 46.6 °C [2][4]

Sensitivity Air sensitive [1]

Synthesis and Purification
Synthesis

A common synthetic route to 2,4,6-Trifluorobenzaldehyde involves the formylation of 1,3,5-
trifluorobenzene. One described method utilizes a lithiation reaction followed by quenching with
a formylating agent.[1]

Reaction Scheme:
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Reactants
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Caption: Synthesis of 2,4,6-Trifluorobenzaldehyde from 1,3,5-Trifluorobenzene.
Experimental Protocol (lllustrative):

e Preparation of Lithium Diisopropylamide (LDA) solution: Prepare a solution of LDA in
tetrahydrofuran (THF).

 Lithiation: In a reaction vessel under a nitrogen atmosphere, cool a solution of 1,3,5-
Trifluorobenzene in THF to between -85 and -80 °C. To this, slowly add the prepared LDA
solution dropwise. Maintain the temperature and stir the reaction mixture for 3 to 5 hours.[1]

e Formylation: Add dimethylformamide (DMF) dropwise to the reaction mixture while
maintaining a temperature of -80 to -75 °C. After the addition is complete, allow the mixture
to warm to between -5 and 0 °C and stir for 50 to 70 minutes.[1]

o Work-up: Quench the reaction by the sequential addition of glacial acetic acid, water, and
dilute hydrochloric acid, adjusting the pH to 1-2. Stir for 10-20 minutes to obtain the crude
product.[1]

o Post-treatment: The crude product is then subjected to further purification to isolate the
target compound, 2,4,6-Trifluorobenzaldehyde.[1]
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Other formylation methods for aromatic compounds that could potentially be adapted include
the Gattermann-Koch reaction (using carbon monoxide and HCI with a Lewis acid catalyst) or
the Vilsmeier-Haack reaction (using a substituted formamide and phosphorus oxychloride).[3]
[BIO][10][11][12][13][14][15][16]

Purification

Purification of the crude 2,4,6-Trifluorobenzaldehyde is crucial to remove unreacted starting
materials and byproducts. Common techniques for purifying solid organic compounds include
recrystallization and column chromatography.

Recrystallization Protocol (General):

e Solvent Selection: Choose a suitable solvent or solvent system in which the compound is
sparingly soluble at room temperature but highly soluble at elevated temperatures. Common
solvents for recrystallization of aromatic compounds include ethanol, hexanes/acetone, and
hexanes/ethyl acetate mixtures.[17][18] The ideal solvent will dissolve the desired compound
when hot but allow it to crystallize upon cooling, while impurities remain in solution or are
insoluble in the hot solvent.

¢ Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

» Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to
remove them.

o Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by
further cooling in an ice bath to induce crystallization.

« |solation and Drying: Collect the crystals by vacuum filtration, wash them with a small
amount of cold solvent, and dry them under vacuum.[10][18]

Analytical Characterization

The identity and purity of 2,4,6-Trifluorobenzaldehyde are typically confirmed using a
combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

1H NMR: The proton NMR spectrum of 2,4,6-Trifluorobenzaldehyde is expected to show a
signal for the aldehydic proton and signals for the aromatic protons, with coupling patterns
influenced by the adjacent fluorine atoms.

13C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the
aromatic carbons. The carbon signals will exhibit splitting due to coupling with the fluorine
atoms.

Experimental Protocol (General):

o Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of
a deuterated solvent (e.g., CDCl3, DMSO-de) in an NMR tube.

o Data Acquisition: Acquire the *H and 3C NMR spectra on a suitable NMR spectrometer. The
chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).
[19]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions:

C=0 stretch (aldehyde): A strong absorption band around 1700 cm~1.

C-H stretch (aldehyde): A characteristic absorption band around 2850-2750 cm™—1.

C-F stretch: Strong absorption bands in the region of 1350-1100 cm~1.

Aromatic C=C stretch: Bands in the 1600-1450 cm~1 region.

Experimental Protocol (General):

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR
crystal.
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o Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm~1. A
background spectrum should be collected first and subtracted from the sample spectrum.[5]
[20][21][22]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique used to separate and identify the components of a mixture and
to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol (General):

o Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g.,
dichloromethane, ethyl acetate).

o GC Separation: Inject the sample into a gas chromatograph equipped with a suitable
capillary column to separate the components.

o MS Detection: The separated components are then introduced into a mass spectrometer to
obtain the mass spectrum. The molecular ion peak and fragmentation pattern can be used to
confirm the structure of 2,4,6-Trifluorobenzaldehyde.[23][24][25][26]

Applications in Drug Discovery and Development

2,4,6-Trifluorobenzaldehyde serves as a crucial intermediate in the synthesis of various
biologically active molecules, particularly in the development of pharmaceuticals and
agrochemicals.[2][4] The trifluorinated phenyl moiety is a key pharmacophore in several
classes of therapeutic agents.

While specific, publicly disclosed drug candidates synthesized directly from 2,4,6-
Trifluorobenzaldehyde are not extensively documented in readily available literature, its utility
can be inferred from the importance of the 2,4,6-trifluorobenzyl group in various bioactive
compounds. For instance, the related compound, 2,4,6-trifluorobenzylamine, is a known
intermediate in the synthesis of the anti-HIV drug Bictegravir.[1]

The general synthetic utility of 2,4,6-Trifluorobenzaldehyde in medicinal chemistry involves its
conversion into other key functional groups or its use in condensation reactions to build more
complex molecular scaffolds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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